molecular formula C16H22N2O3 B12542823 N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide CAS No. 798543-88-1

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide

Cat. No.: B12542823
CAS No.: 798543-88-1
M. Wt: 290.36 g/mol
InChI Key: IXSXOSPUFAWCFF-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide is a synthetic acetamide derivative featuring a piperidinone core substituted with a 3-phenylpropyl group and an N-hydroxyacetamide side chain.

Properties

CAS No.

798543-88-1

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C16H22N2O3/c19-15(17-21)12-14-9-5-11-18(16(14)20)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,21H,4-5,8-12H2,(H,17,19)

InChI Key

IXSXOSPUFAWCFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)CC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide typically involves multi-step organic reactions One common method starts with the preparation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products. The scalability of the synthesis process is crucial for industrial applications, and advancements in process chemistry have enabled the large-scale production of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxo group can yield alcohols. Substitution reactions can introduce various functional groups onto the phenylpropyl moiety, leading to a diverse array of derivatives .

Scientific Research Applications

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues

N-(3-Phenylpropyl)acetamide Derivatives
  • N-(3-Phenylpropyl)acetamide (C₁₁H₁₅NO, MW 177.24): A simpler analog lacking the hydroxy and piperidinone groups. It serves as a precursor in synthesizing more complex derivatives, such as 2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30007) .
Piperidinone-Containing Acetamides
  • Compound 40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide): Features a diphenylpropyl group and a phenolic hydroxyl group, which may influence solubility and antioxidant activity .
  • Compound 30007 (2-(aminophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide): Incorporates an aminophenyl substituent, likely enhancing hydrogen-bonding interactions in biological systems .
Heterocyclic Acetamide Derivatives
  • N-Hydroxy-2-(5-((6-methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)acetamide (5) : Combines pyrimidine and oxadiazole rings with an N-hydroxyacetamide group. Exhibits a high melting point (288–290°C), indicative of strong crystallinity .
  • N-Cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (8) : A triazole-thioacetamide hybrid with a cyclopropyl group, synthesized in 71% yield. The benzo[d]thiazole moiety may confer antimicrobial or anti-inflammatory activity .
Reductive Amination and Substitution
  • Target Compound : Likely synthesized via reductive amination (e.g., zinc/HCl) or nucleophilic substitution, as seen in analogs like 30007 .
  • Compound 40005 : Uses sodium iodide and chlorotrimethylsilane (TMS-Cl) in acetonitrile, highlighting the role of halogenation in functionalizing the acetamide backbone .
Heterocycle Formation
  • Compound 5 (): Synthesized via condensation of 1,3,4-oxadiazole precursors with hydroxyacetamide, emphasizing the use of ethanol/water systems for heterocyclic coupling.
  • Compound 8 (): Employs Cs₂CO₃/NaI-mediated thioetherification, demonstrating the versatility of SN2 reactions in appending sulfur-containing groups .
Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula MW Substituents Melting Point (°C) Yield (%) Notable Properties
N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide Not specified ~300* Piperidinone, N-hydroxyacetamide N/A N/A Hypothesized antioxidant activity
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide C₁₁H₁₂F₃NO 231.22 Trifluoroacetyl N/A N/A Enhanced metabolic stability
Compound 5 () C₁₄H₁₂N₄O₅S 348.34 Pyrimidine-oxadiazole 288–290 56 High crystallinity
Compound 8 () C₂₄H₂₆N₄O₂S₂ 474.62 Benzo[d]thiazole, cyclopropyl N/A 71 Antimicrobial potential
Compound 30007 () C₂₃H₂₄N₂O₂ 360.45 Aminophenyl, 3-phenylpropyl N/A N/A Antioxidant/anti-inflammatory

*Estimated based on structural similarity.

Functional Group Impact on Bioactivity

  • Piperidinone Ring: May improve binding to proteolytic enzymes (e.g., matrix metalloproteinases) due to conformational rigidity, as seen in related piperidine derivatives .
  • Fluorinated Groups : The trifluoroacetyl group in 2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide could reduce oxidative metabolism, prolonging half-life in vivo .

Biological Activity

N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide (CAS No. 798543-88-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and notable biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

This compound features a piperidine ring with a hydroxylamine group and a 3-phenylpropyl substituent, enhancing its lipophilicity and influencing its biological interactions. The molecular formula is C16H22N2O3C_{16}H_{22}N_{2}O_{3} with a molecular weight of approximately 290.36 g/mol .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory responses and cancer progression. The compound's selectivity against various metalloproteinases suggests its potential as a targeted therapeutic agent.

This compound interacts specifically with TACE, inhibiting the processing of pro-inflammatory cytokines. This interaction is vital for therapeutic strategies aimed at treating inflammatory diseases and certain cancers. Studies have demonstrated that modifications to the compound can significantly alter its binding affinity to TACE compared to other metalloproteinases, indicating a nuanced mechanism of action .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-HydroxyacetamidesHydroxamic acid without piperidineVariable; often lower than N-hydroxy compound
N-(3-methylpiperidin-1-yl)acetamidesPiperidine ring with methyl groupModerate; depends on specific derivatives
Phenoxy AcidsPhenolic structureGenerally anti-inflammatory properties

The combination of piperidine and phenoxy functionalities in this compound contributes to its potent biological activity against specific targets, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Inhibition of TACE : In assays using porcine TACE (pTACE), compounds derived from similar scaffolds exhibited IC(50) values typically below 5 nM, indicating potent inhibition. Notably, selectivity for pTACE relative to MMPs (matrix metalloproteinases) was at least 300-fold .
  • Human Whole Blood Assays : One study reported that a derivative of this compound showed an IC(50) of 0.42 µM in inhibiting TNF-alpha production in human whole blood assays, demonstrating its potential for clinical applications .

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